N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactivity of similar compounds, such as carboxylic acids and anhydrides, can be explored through various reactions . For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, isonicotinamide (pyridine-4-carboxamide) is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Scientific Research Applications
Synthesis and Structural Analysis
A significant amount of research has been devoted to the synthesis of novel compounds derived from benzofuran and pyridine, aiming to explore their potential therapeutic applications. For instance, novel heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines have been synthesized for their anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase inhibitors and showed promising results in analgesic and anti-inflammatory activities, indicating their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of benzofuran-2-carboxamide derivatives, demonstrating potent inhibitory effects on cholinesterases, suggesting their use in treating neurodegenerative diseases (Abedinifar et al., 2018).
Biological Activities
The synthesized compounds derived from benzofuran and pyridine have shown a range of biological activities. For example, derivatives synthesized from visnaginone and khellinone have been evaluated for their analgesic and anti-inflammatory properties, with some compounds exhibiting high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Another study highlighted the cholinesterase inhibitory activity of new benzofuran carboxamide-benzylpyridinium salts, indicating their potential for treating Alzheimer's disease (Abedinifar et al., 2018).
Complexation and Coordination Chemistry
Research has also delved into the complexation properties of related compounds, such as the study on lanthanides complexes of O,N-hetero donor ligand, revealing insights into coordination chemistry and potential applications in materials science and catalysis (Kobayashi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-10-9-18(12-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSWMMAFFIDMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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